molecular formula C11H8F4N2O B13684873 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol

2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol

Cat. No.: B13684873
M. Wt: 260.19 g/mol
InChI Key: OEOKEANGIRWSEJ-UHFFFAOYSA-N
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Description

2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol is a chemical compound that features a trifluoromethyl group and an imidazole ring. The presence of the trifluoromethyl group is significant due to its influence on the compound’s chemical properties, such as increased lipophilicity and metabolic stability . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . This reaction is carried out under controlled conditions to ensure the formation of the desired imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol is unique due to the combination of its trifluoromethyl group, phenyl ring, imidazole ring, and methanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F4N2O

Molecular Weight

260.19 g/mol

IUPAC Name

[2-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H8F4N2O/c12-9-2-1-6(3-8(9)11(13,14)15)10-16-4-7(5-18)17-10/h1-4,18H,5H2,(H,16,17)

InChI Key

OEOKEANGIRWSEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(N2)CO)C(F)(F)F)F

Origin of Product

United States

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